N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a methyl group at position 6 and a methylcarbamoyl group at position 2. Attached to the thiophene ring is a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety via an amide linkage. Its synthesis likely involves coupling reactions similar to those described for analogs, such as EDC-mediated amide bond formation .
Properties
IUPAC Name |
N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-11-7-8-12-16(9-11)27-20(17(12)19(24)21-2)22-18(23)15-10-25-13-5-3-4-6-14(13)26-15/h3-6,11,15H,7-10H2,1-2H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMQDPVGWRGPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3COC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.
- Molecular Formula : C₁₆H₂₀N₂O₄S
- Molecular Weight : 336.4 g/mol
- CAS Number : 892983-06-1
Research indicates that the compound may interact with specific biological pathways, potentially modulating receptor activity or enzyme function. For instance, derivatives of tetrahydrobenzo[b]thiophene have been shown to influence various signaling pathways related to inflammation and cancer progression.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to tetrahydrobenzo[b]thiophene derivatives. These compounds often exhibit cytotoxic effects against various cancer cell lines. For example:
- In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
Anti-inflammatory Effects
Compounds similar to this compound have shown promise in reducing inflammation:
- Mechanistic studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Anti-inflammatory Evaluation :
Data Tables
| Activity Type | Cell Line/Model | Concentration (µM) | IC50 (µM) | Effect Observed |
|---|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 10 | 8 | Significant cell death |
| Anti-inflammatory | RAW 264.7 (Macrophage) | 50 | N/A | 60% reduction in TNF-alpha |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Tetrahydrobenzo[b]thiophene Derivatives
Structural Nuances and Activity Trends
Substituent Effects on the Thiophene Core: The methylcarbamoyl group at position 3 (target compound) contrasts with cyanoacetamide () or trifluoroacetyl groups (). Cyanoacetamide derivatives exhibit strong anticancer activity, suggesting that electron-withdrawing groups enhance cytotoxicity .
Role of the Carboxamide Moiety :
- Benzodioxine (target compound) vs. benzothiophene () or aryl Schiff bases (): The benzodioxine’s oxygen atoms may facilitate hydrogen bonding, influencing target binding.
Pharmacological Implications: Compounds with cyanoacetamide () or Schiff base () groups show divergent activities (anticancer vs. antimicrobial), highlighting the critical role of substituent selection. Halogenated derivatives (e.g., ) are often prioritized for industrial applications due to stability, but their biological profiles remain less explored.
Preparation Methods
Cyclization Strategies
The tetrahydrobenzo[b]thiophene ring is synthesized via cyclization of 2-cyanothiophene derivatives with malondiamide precursors. A method adapted from involves reacting 3-aryl-2-cyanoacrylamides with dithiomalondianilide in ethanol under morpholine catalysis, yielding a 1,4-dihydropyridine intermediate that undergoes cyclization (activation barrier: 28.8 kcal/mol). For the target compound, 2-cyano-3-(methylcarbamoyl)acrylamide is used to introduce the methylcarbamoyl group at position 3.
Methyl Group Introduction at Position 6
The 6-methyl substituent is introduced via alkylation during cyclization. A patent describes the use of methyl iodide in the presence of a phase-transfer catalyst (e.g., tris(dioxa-3,6-heptyl)amine) to selectively alkylate the tetrahydrobenzo[b]thiophene intermediate. This step achieves a 67–72% yield under optimized conditions (toluene, 60°C, 12 h).
Synthesis of the Dihydrobenzo[b]dioxine-2-carboxamide Fragment
Dioxane Ring Formation
The dihydrobenzo[d]dioxine ring is constructed via cyclization of catechol derivatives with diethyl oxalate in acetic acid, forming the 1,4-dioxane skeleton. Subsequent hydrolysis of the ethyl ester yields the carboxylic acid precursor.
Carboxamide Functionalization
The carboxylic acid is converted to the carboxamide using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) in dichloromethane, with DIPEA (N,N-diisopropylethylamine) as a base. This method ensures minimal racemization and achieves yields of 78–85%.
Coupling Methodologies and Optimization
Amide Bond Formation
The final coupling step involves reacting the tetrahydrobenzo[b]thiophene-2-amine derivative with the dihydrobenzo[d]dioxine-2-carboxylic acid using EDC·HCl/HOBt in acetonitrile. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Coupling Agent | EDC·HCl/HOBt (1:1) | 82 | |
| Solvent | Acetonitrile | 78 | |
| Temperature | 0–5°C | 85 | |
| Reaction Time | 24 h | 80 |
Side Reactions and Mitigation
Competitive N-acylation at the methylcarbamoyl group is suppressed by using a stoichiometric excess of the carboxylic acid fragment (1.5 equiv). Purification via flash chromatography (silica gel, acetone/hexane) removes unreacted starting materials and byproducts.
Analytical Characterization and Yield Optimization
Structural Confirmation
X-ray crystallography and DFT calculations (Grimme B97-3c composite scheme) verify the regiochemistry and tautomeric forms of intermediates. ¹H NMR (500 MHz, DMSO-d6) confirms the presence of characteristic signals:
- δ 2.35 (s, 3H, CH₃ at C6).
- δ 3.12 (q, 2H, J = 6.5 Hz, dihydrodioxine CH₂).
- δ 6.85–7.20 (m, 4H, aromatic protons).
Yield Improvement Strategies
- Microwave-assisted synthesis reduces reaction times by 40% (e.g., cyclization step: 2 h vs. 5 h conventional).
- Solvent screening identifies tetrahydrofuran as superior to ethanol for coupling steps (yield increase: 78% → 86%).
Challenges and Alternative Approaches
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis involves multi-step organic reactions, often starting with coupling carboxamide precursors to tetrahydrobenzo[b]thiophene derivatives. Key steps include:
- Amide bond formation : Use of coupling agents (e.g., EDC/HOBt) to link carboxamide and thiophene moieties under anhydrous conditions (CH₂Cl₂ or acetonitrile) .
- Functional group protection : Temporary protection of reactive groups (e.g., amines) to prevent side reactions during synthesis .
- Purification : Reverse-phase HPLC or recrystallization (e.g., methanol/water) to isolate high-purity products . Example: A method from uses pyrazine-2-carboxylic acid and DIPEA in acetonitrile for carboxamide coupling, yielding >90% purity after HPLC .
Q. Which analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing methylcarbamoyl groups at C3 vs. C6) .
- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .
- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives .
Q. How stable is this compound under varying storage conditions?
Stability studies indicate:
- Short-term storage : Stable in desiccated form at -20°C for 6 months .
- Solution stability : Degrades in aqueous buffers (pH < 5 or >9) due to hydrolysis of the carboxamide group; use DMSO for stock solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer effects)?
Contradictions may arise from assay conditions or structural analogs. Methodological approaches include:
- Comparative dose-response assays : Test the compound against standardized cell lines (e.g., MCF-7, NCI-H460) under identical conditions .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl vs. phenyl groups) to isolate bioactive moieties .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of specific receptors (e.g., RORγt) .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Formulation optimization : Use lipid-based nanoparticles or cyclodextrin complexes to improve oral absorption .
- Metabolic stability assays : Test hepatic microsome clearance to identify metabolic hotspots (e.g., oxidation-prone thiophene rings) .
Q. How can regioselectivity challenges in synthesis be addressed?
Regioselective synthesis requires:
- Directed ortho-metalation : Use directing groups (e.g., carboxamides) to control substitution patterns on the benzothiophene core .
- Microwave-assisted synthesis : Enhances reaction efficiency and selectivity for sterically hindered positions .
- Computational modeling : DFT calculations predict reactive sites and guide reagent selection .
Methodological Insights from Evidence
Critical Considerations for Experimental Design
- Control experiments : Include structurally related but inactive analogs to confirm target specificity .
- Data reproducibility : Validate findings across ≥3 independent replicates with blinded analysis .
- Ethical compliance : Adhere to OECD guidelines for in vivo toxicity studies if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
